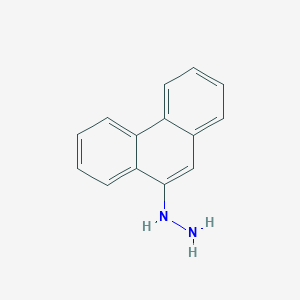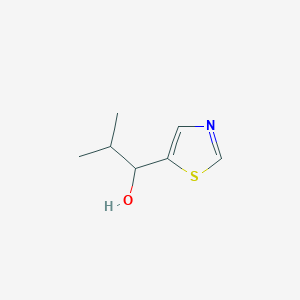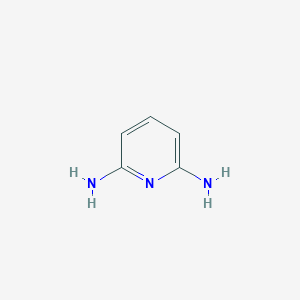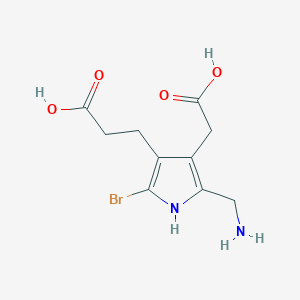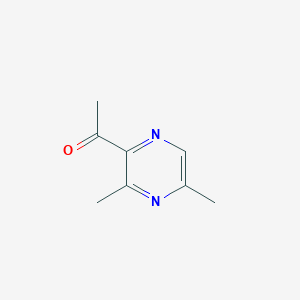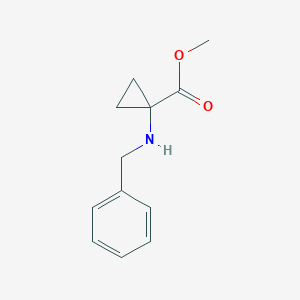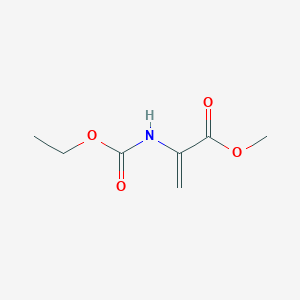
Methyl 2-(ethoxycarbonylamino)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(ethoxycarbonylamino)prop-2-enoate, also known as ethyl N-(2-oxo-2-propen-1-yl) carbamate, is a chemical compound that is widely used in scientific research. It is a member of the carbamate family of compounds and is commonly used as a starting material for the synthesis of other compounds.
Mecanismo De Acción
MMethyl 2-(ethoxycarbonylamino)prop-2-enoate 2-(ethoxycarbonylamino)prop-2-enoate is a carbamate compound that acts as a reversible inhibitor of enzymes that contain a nucleophilic serine residue in their active site. It forms a covalent bond with the serine residue, which blocks the active site and prevents the enzyme from functioning properly. This mechanism of action is similar to that of other carbamate compounds, such as the insecticide carbaryl.
Biochemical and Physiological Effects:
Mthis compound 2-(ethoxycarbonylamino)prop-2-enoate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. It has also been shown to have antitumor activity and to induce apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMethyl 2-(ethoxycarbonylamino)prop-2-enoate 2-(ethoxycarbonylamino)prop-2-enoate has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available from commercial suppliers. It is also stable under a range of conditions and can be stored for long periods of time. However, it does have some limitations. It has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on mMethyl 2-(ethoxycarbonylamino)prop-2-enoate 2-(ethoxycarbonylamino)prop-2-enoate. One area of interest is the development of new compounds that are based on its structure. These compounds could have improved activity or selectivity for specific enzymes or biological targets. Additionally, there is interest in the use of mthis compound 2-(ethoxycarbonylamino)prop-2-enoate as a tool for studying enzyme mechanisms and for developing new enzyme inhibitors. Finally, there is interest in the use of mthis compound 2-(ethoxycarbonylamino)prop-2-enoate in the development of new materials, such as polymers and coatings, that have unique properties.
Métodos De Síntesis
MMethyl 2-(ethoxycarbonylamino)prop-2-enoate 2-(ethoxycarbonylamino)prop-2-enoate is synthesized by reacting this compound carbamate with acryloyl chloride in the presence of a base such as triMethyl 2-(ethoxycarbonylamino)prop-2-enoateamine. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield the final product. The synthesis method is relatively simple and can be carried out on a large scale for industrial applications.
Aplicaciones Científicas De Investigación
MMethyl 2-(ethoxycarbonylamino)prop-2-enoate 2-(ethoxycarbonylamino)prop-2-enoate is used in a wide range of scientific research applications. It is commonly used as a starting material for the synthesis of other compounds, including pharmaceuticals and agrochemicals. It is also used in the development of new materials, such as polymers and coatings. Additionally, it is used in the study of enzyme mechanisms and in the development of enzyme inhibitors.
Propiedades
Número CAS |
112501-19-6 |
|---|---|
Fórmula molecular |
C7H11NO4 |
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
methyl 2-(ethoxycarbonylamino)prop-2-enoate |
InChI |
InChI=1S/C7H11NO4/c1-4-12-7(10)8-5(2)6(9)11-3/h2,4H2,1,3H3,(H,8,10) |
Clave InChI |
AFTBNAKABPPVRM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=C)C(=O)OC |
SMILES canónico |
CCOC(=O)NC(=C)C(=O)OC |
Sinónimos |
2-Propenoic acid, 2-[(ethoxycarbonyl)amino]-, methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1E)-2-Cyanoethylidene]benzamide](/img/structure/B39221.png)
![[3-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl] 4-phenylmethoxybenzoate](/img/structure/B39225.png)
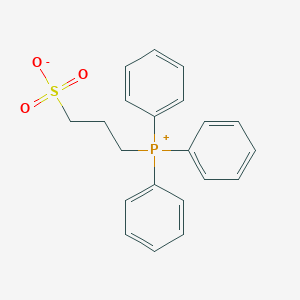
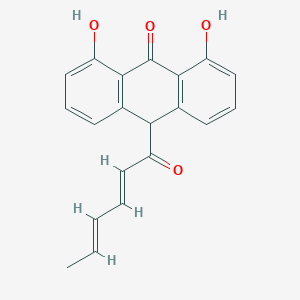
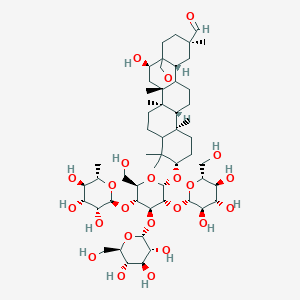
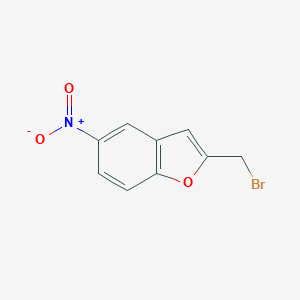
![(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one](/img/structure/B39232.png)
